N-乙酰-β-氨基葡萄糖酰-N-乙酰胞壁酸-丙氨酰异谷氨酰胺

描述

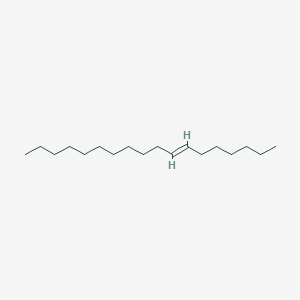

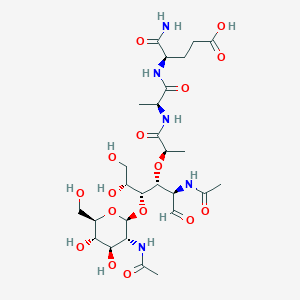

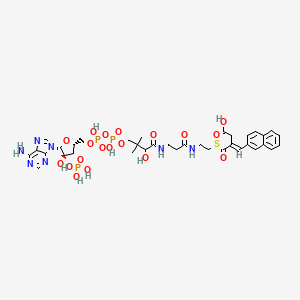

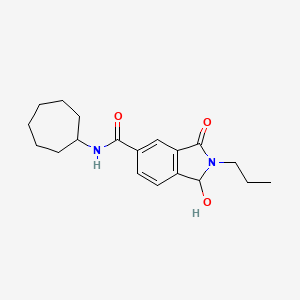

“N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine” is a chemical compound . It is part of a biopolymer in the bacterial cell wall, which is built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc) .

Synthesis Analysis

The synthesis of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine involves several steps. Glucosamine and GlcNAc are obtained by hydrolyzing the cell wall of shrimp and crab . The enzymatic hydrolysis of chitin is a promising way because it is green, effective, and product-specific .Molecular Structure Analysis

The molecular formula of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is C27H45N5O16 . It is chemically similar to glucosamine, which also happens to be a natural substance found in your body’s cartilage .Chemical Reactions Analysis

The cytosolic PNGase (peptide:N-glycanase), also known as peptide-N4-(N-acetyl-β-glucosaminyl)-asparagine amidase, is a well-conserved deglycosylation enzyme (EC 3.5.1.52) which catalyzes the non-lysosomal hydrolysis of an N(4)-(acetyl-β-d-glucosaminyl) asparagine residue (Asn, N) into a N-acetyl-β-d-glucosaminyl-amine and a peptide .Physical And Chemical Properties Analysis

The molar mass of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is 695.67 . More detailed physical and chemical properties are not available in the search results.科学研究应用

Biomedical Research: Immunomodulation

This compound has been studied for its potential role in immunomodulation . It can act as an immune system modulator, which may be beneficial in treating autoimmune diseases. Research suggests that derivatives of GlcNAc could be used to modulate the immune response, potentially leading to new treatments for autoimmune conditions .

Microbiology: Bacterial Cell Wall Synthesis

In microbiology, this compound is significant for its role in the synthesis of bacterial cell walls . It forms part of the peptidoglycan layer, which is essential for bacterial growth and survival. Understanding its function can lead to the development of new antibiotics targeting bacterial cell wall synthesis .

Biochemistry: O-GlcNAcylation

O-GlcNAcylation: is a post-translational modification involving the addition of N-acetylglucosamine to serine or threonine residues on proteins. This process is crucial for regulating protein function and signaling pathways. The compound is vital for studying O-GlcNAcylation’s role in cellular processes and diseases like diabetes and Alzheimer’s .

Enzymology: β-N-acetylglucosaminidases Activity

The enzymatic properties of β-N-acetylglucosaminidases (GlcNAcases), which hydrolyze GlcNAc-containing oligosaccharides, are of great interest. These enzymes have applications in the food, energy, and pharmaceutical industries, such as producing bioethanol, single-cell proteins, and therapeutic drugs .

Environmental Science: Chitin Degradation

Chitin, a long-chain polymer of GlcNAc, is abundant in the exoskeletons of arthropods and insects. The compound is crucial for researching the enzymatic hydrolysis of chitin, which is a green and effective method for recycling chitinous waste and reducing environmental hazards .

Neurology: Tay–Sachs Disease

In neurology, the compound’s derivatives are used to study the catabolism of ganglioside storage in Tay–Sachs disease . This rare inherited disorder affects the nervous system, and research into GlcNAc derivatives could lead to better understanding and treatment options .

Energy Industry: Bioethanol Production

The compound’s derivatives are used to produce bioethanol , a renewable energy source. By hydrolyzing GlcNAc-containing oligosaccharides, it’s possible to convert biomass into bioethanol, contributing to sustainable energy solutions .

Food Industry: Nutritional Supplements

In the food industry, GlcNAc derivatives are explored as nutritional supplements . They have potential health benefits, such as supporting joint health and providing anti-inflammatory effects, making them valuable for dietary supplements .

安全和危害

未来方向

N-acetylglucosamine (GlcNAc) is an amino sugar known for carrying out significant structural roles at the cellular level. GlcNAc supports the cell’s surface and it is found within your connective tissues, blood vessels, cartilage, and bone matter . It has been proposed as a treatment for autoimmune diseases and recent tests have claimed some success .

作用机制

Target of Action

The primary target of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is the enzyme peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase . This enzyme is highly conserved in eukaryotes and plays a significant role in the deglycosylation of misfolded glycoproteins .

Mode of Action

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine interacts with its target enzyme by catalyzing the hydrolysis of an amide bond between a glycosylated asparagine residue and a proximal GlcNAc residue . This interaction results in the release of intact oligosaccharide chains from defined glycopeptides .

Biochemical Pathways

The action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine affects the pathway involved in the deglycosylation of misfolded glycoproteins . This process is part of the endoplasmic reticulum quality control system, which identifies misfolded glycoproteins and retrotranslocates them into the cytosol for degradation by the ubiquitin-proteasome system .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its molecular weight (6957 g/mol) and its structure .

Result of Action

The action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine results in the deglycosylation of misfolded glycoproteins . This process facilitates the efficient degradation of the target proteins by the ubiquitin-proteasome system .

Action Environment

The action, efficacy, and stability of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can be influenced by various environmental factors. For instance, the enzyme activity can be detected in crude extracts of all eight seed sources surveyed . .

属性

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O16/c1-10(25(44)32-14(24(28)43)5-6-18(39)40)29-26(45)11(2)46-22(15(7-33)30-12(3)36)23(16(38)8-34)48-27-19(31-13(4)37)21(42)20(41)17(9-35)47-27/h7,10-11,14-17,19-23,27,34-35,38,41-42H,5-6,8-9H2,1-4H3,(H2,28,43)(H,29,45)(H,30,36)(H,31,37)(H,32,44)(H,39,40)/t10-,11+,14+,15-,16+,17+,19+,20+,21+,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBBNLWRCVBGJS-KCAUTNRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990489 | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70280-03-4 | |

| Record name | GMDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70280-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)

![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)

![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)